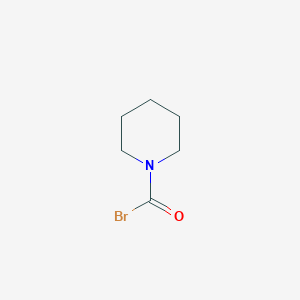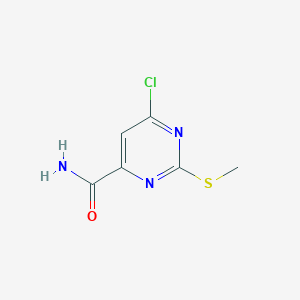
6-Chloro-2-(methylthio)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(methylthio)pyrimidine-4-carboxamide is a chemical compound with the molecular formula C6H6ClN3OS. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(methylthio)pyrimidine-4-carboxamide typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with methylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-(methylthio)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 6-amino-2-methylsulfanylpyrimidine-4-carboxamide.
Oxidation: Formation of 6-chloro-2-methylsulfinylpyrimidine-4-carboxamide.
Reduction: Formation of 6-chloro-2-methylthiopyrimidine.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-(methylthio)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes
Wirkmechanismus
The mechanism of action of 6-Chloro-2-(methylthio)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or antiviral effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
- 6-Chloro-2-methylpyrimidin-4-ol
- 6-Chloro-3-methyl-2-methylsulfanylpyrimidin-4-one
Uniqueness
6-Chloro-2-(methylthio)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
6301-33-3 |
|---|---|
Molekularformel |
C6H6ClN3OS |
Molekulargewicht |
203.65 g/mol |
IUPAC-Name |
6-chloro-2-methylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C6H6ClN3OS/c1-12-6-9-3(5(8)11)2-4(7)10-6/h2H,1H3,(H2,8,11) |
InChI-Schlüssel |
AYAGHGXQTMQOAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=CC(=N1)Cl)C(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one](/img/structure/B8781867.png)
![Ethyl 5-hydroxy-2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B8781870.png)
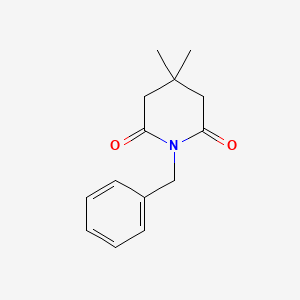
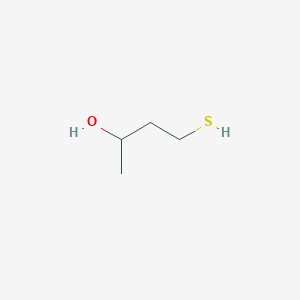
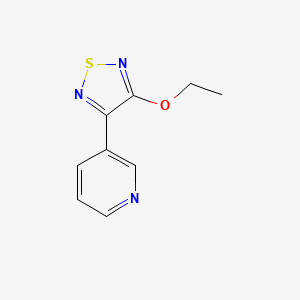
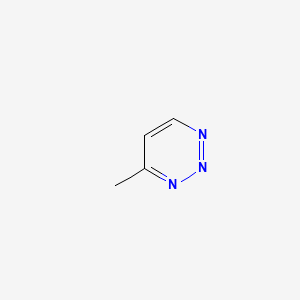

![5-[3-[(1S)-1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile](/img/structure/B8781911.png)


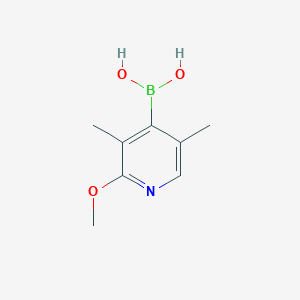

![Methyl 3-iodo-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B8781976.png)
